molecular formula C9H12O3S B12996494 Methyl 4-propoxythiophene-2-carboxylate

Methyl 4-propoxythiophene-2-carboxylate

Cat. No.: B12996494
M. Wt: 200.26 g/mol
InChI Key: KLNCDBYHFPTPOA-UHFFFAOYSA-N
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Description

Methyl 4-propoxythiophene-2-carboxylate is a thiophene-based ester derivative characterized by a propoxy substituent at the 4-position and a methyl ester group at the 2-position of the thiophene ring. This compound belongs to a broader class of heterocyclic aromatic esters, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines electron-withdrawing (ester) and electron-donating (propoxy) groups, influencing its reactivity and physical properties.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 4-propoxythiophene-2-carboxylate

InChI

InChI=1S/C9H12O3S/c1-3-4-12-7-5-8(13-6-7)9(10)11-2/h5-6H,3-4H2,1-2H3

InChI Key

KLNCDBYHFPTPOA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CSC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 4-propoxythiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often employs the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-propoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives with reduced functional groups.

    Substitution: Brominated thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-propoxythiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the thiophene ring significantly alter chemical and physical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Methyl 4-propoxythiophene-2-carboxylate Propoxy (4), Methyl ester (2) C₉H₁₂O₃S 200.25* Potential intermediate in drug synthesis (hypothetical)
Methyl 4-bromothiophene-2-carboxylate Bromo (4), Methyl ester (2) C₆H₅BrO₂S 221.07 Suzuki coupling precursor
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino (3), Methyl (4), Methyl ester (2) C₈H₉NO₂S 183.23 Building block for bioactive molecules
Methyl 4-oxo-cyclopenta[b]thiophene-2-carboxylate Cyclopenta-fused ring, Oxo (4) C₉H₈O₃S 196.22 Specialty polymer precursor

Physicochemical Properties

Limited experimental data exist for this compound, but comparisons can be drawn:

  • Solubility: Propoxy groups typically increase hydrophobicity compared to polar substituents (e.g., amino or bromo). This may reduce water solubility but enhance compatibility with organic solvents.
  • Melting Point : Bromine substitution (as in Methyl 4-bromothiophene-2-carboxylate) raises melting points due to increased molecular weight and halogen interactions . Propoxy-substituted analogs likely have lower melting points.

Limitations and Data Gaps

  • Direct experimental data (e.g., NMR, melting points) for this compound are absent in the provided evidence.

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